molecular formula C6H10FNO2 B13343023 Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate

Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate

Cat. No.: B13343023
M. Wt: 147.15 g/mol
InChI Key: JDISEPVVHLQPCG-UHFFFAOYSA-N
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Description

Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate is a cyclobutane-based compound featuring a methyl ester group at position 1, a fluorine atom at position 1, and an amino group at position 3. Its stereochemistry (1r,3r) imparts distinct spatial and electronic properties, making it a candidate for pharmaceutical or agrochemical applications.

Properties

Molecular Formula

C6H10FNO2

Molecular Weight

147.15 g/mol

IUPAC Name

methyl 3-amino-1-fluorocyclobutane-1-carboxylate

InChI

InChI=1S/C6H10FNO2/c1-10-5(9)6(7)2-4(8)3-6/h4H,2-3,8H2,1H3

InChI Key

JDISEPVVHLQPCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC(C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Esterification: The final step involves esterification to form the carboxylate ester using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions using reagents like sodium azide or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or halogenated derivatives.

Scientific Research Applications

Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate is a synthetic organic compound with a cyclobutane ring structure, making it valuable in medicinal chemistry and pharmacology. The fluorine atom enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Medicinal Chemistry It is a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
  • Organic Synthesis This compound serves as an intermediate in synthesizing complex organic molecules.
  • Biological Studies It is used in studying enzyme mechanisms and protein-ligand interactions.
  • Industrial Applications It is used in developing novel materials and chemical processes.

Potential mechanisms include:

  • Inhibition of Amino Acid Transporters: The compound may inhibit transporters responsible for the uptake of neurotransmitters such as glutamate and GABA, thereby influencing synaptic transmission.
  • Modulation of Receptor Activity: It may interact with NMDA or AMPA receptors, critical for excitatory neurotransmission in the central nervous system.

Mechanism of Action

The mechanism of action of rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator by binding to active sites or allosteric sites. The fluorine atom enhances its binding affinity and stability, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Carboxylates

Structural and Functional Group Analysis

The compound is compared to methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate (), a commercial cyclobutane derivative. Key structural differences include:

  • Substituents: Target compound: 1-Fluorine, 3-amino. Analog: 3-Hydroxyl, 3-trifluoromethyl.
  • Functional groups: Target compound: Ester, amino (basic), fluorine (electron-withdrawing). Analog: Ester, hydroxyl (acidic), trifluoromethyl (strongly electron-withdrawing).
Table 1: Structural and Functional Comparison
Property Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate methyl 3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylate
Substituents 1-F, 3-NH₂ 3-OH, 3-CF₃
Key Functional Groups Ester, amino, fluorine Ester, hydroxyl, trifluoromethyl
Polarity High (amino group) Moderate (hydroxyl and CF₃)
Electron Effects Moderate electron-withdrawal (F) Strong electron-withdrawal (CF₃)
Potential Applications Drug candidates (targeted binding) Synthetic intermediates (bulk CF₃ utility)

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s amino-fluorine combination is underexplored but mirrors motifs seen in protease inhibitors or kinase modulators.
  • Synthetic Challenges : Stereochemical control during cyclobutane ring formation (e.g., via [2+2] cycloaddition) is critical but unverified for the target compound.
  • Data Limitations : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence, highlighting the need for further studies.

Biological Activity

Rel-methyl (1R,3R)-3-amino-1-fluorocyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its chemical characteristics, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical identifiers:

  • Chemical Formula : C6H10FNO2
  • CAS Number : 222727-39-1
  • IUPAC Name : (1R,3R)-3-amino-1-fluorocyclobutane-1-carboxylic acid
  • Molecular Weight : 135.15 g/mol

The compound features a cyclobutane ring with a fluorine atom and an amino acid moiety, which may contribute to its biological activity by interacting with various biological targets.

The biological activity of this compound is primarily linked to its ability to modulate neurotransmitter systems, particularly those involving amino acids. Its structural similarity to natural amino acids suggests that it may act as an agonist or antagonist at specific receptors.

Potential Mechanisms Include:

  • Inhibition of Amino Acid Transporters : The compound may inhibit transporters responsible for the uptake of neurotransmitters such as glutamate and GABA, thereby influencing synaptic transmission.
  • Modulation of Receptor Activity : It may interact with NMDA or AMPA receptors, which are critical for excitatory neurotransmission in the central nervous system.

Biological Activity and Therapeutic Implications

Research has indicated that this compound exhibits various biological activities that could be harnessed for therapeutic purposes:

Antitumor Activity

Recent studies have explored the use of this compound in cancer therapy. For instance, it has been investigated for its potential to enhance the efficacy of radiolabeled compounds used in imaging and treating tumors. In particular, its role as a radiolabeled amino acid derivative could provide insights into tumor metabolism and proliferation.

Neuroprotective Effects

Given its structural resemblance to neurotransmitters, there is potential for this compound to exert neuroprotective effects. Animal models have shown that compounds with similar structures can reduce neuronal damage in models of stroke and neurodegenerative diseases.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

StudyFindings
Yamaguchi et al. (2007)Demonstrated the synthesis of amino acid derivatives using dynamic kinetic resolution methods, suggesting potential applications in drug development.
Huijghebaert & Hofmann (1986)Investigated the deconjugation of bile acids by amino acid amidases, indicating biochemical pathways that may involve this compound.
Recent Imaging StudiesEvaluated the use of radiolabeled derivatives in PET imaging for brain metastases, highlighting diagnostic applications.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Rel-methyl (1r,3r)-3-amino-1-fluorocyclobutane-1-carboxylate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclobutane precursor followed by esterification and amino-group protection. Key steps include:

Fluorination : Use of fluorinating agents (e.g., Selectfluor®) under anhydrous conditions to ensure regioselectivity at the 1-position .

Esterification : Methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester, with reflux conditions to drive the reaction to completion .

Amino Protection : tert-Butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent unwanted side reactions during subsequent steps .

  • Stereochemical Control : Chiral auxiliaries or enantioselective catalysts (e.g., Rhodium complexes) are critical for maintaining the (1r,3r) configuration. NMR and X-ray crystallography are essential for verifying stereochemistry .

Q. How can researchers characterize the compound’s three-dimensional structure and confirm its stereochemical purity?

  • Methodological Answer :

  • X-ray Crystallography : Provides definitive bond angles and distances, particularly for the cyclobutane ring and fluorine substituent .
  • NMR Spectroscopy :
  • ¹H NMR : Analyze coupling constants (e.g., J₃-F for fluorinated carbons) to confirm spatial relationships .
  • ¹³C NMR : Identify chemical shifts for the carboxylate (δ ~170 ppm) and fluorinated carbon (δ ~90 ppm) .
  • Circular Dichroism (CD) : Used to distinguish enantiomers in chiral environments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound across different studies?

  • Methodological Answer :

  • Comparative Assay Design : Standardize in vitro assays (e.g., enzyme inhibition studies) using identical buffer systems (pH 7.4, 37°C) and purity thresholds (>98% by HPLC) .
  • Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
  • Computational Modeling : Molecular dynamics simulations (e.g., AMBER or GROMACS) to predict binding modes and reconcile disparate IC₅₀ values .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are observed?

  • Methodological Answer :

  • Accelerated Stability Studies :
ConditionDegradation PathwayAnalytical Tool
pH < 3Ester hydrolysisHPLC-MS
pH > 9Defluorination¹⁹F NMR
60°C, 75% humidityCyclobutane ring openingX-ray diffraction
  • Kinetic Analysis : Arrhenius plots to predict shelf life under storage conditions (e.g., 2-8°C) .

Q. What advanced techniques enable mechanistic studies of fluorocyclobutane ring strain and its impact on reactivity?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software to model ring strain energy and predict regioselectivity in nucleophilic attacks .
  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the 3-amino position to study hydrogen-bonding interactions during catalytic processes .
  • Cryogenic Electron Microscopy (Cryo-EM) : Resolve transient intermediates in ring-opening reactions .

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